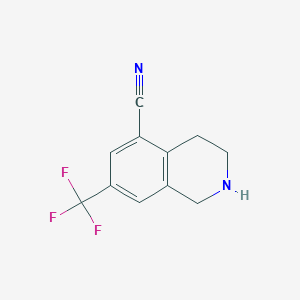

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

Beschreibung

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is a bicyclic organic compound featuring a tetrahydroisoquinoline core substituted with a trifluoromethyl (-CF₃) group at position 7 and a carbonitrile (-CN) group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry, while the carbonitrile group offers a site for further derivatization . It is commercially available as a hydrochloride salt, with pricing reflecting its specialized applications in drug discovery and chemical research (e.g., 1g costs €982.00) .

Eigenschaften

Molekularformel |

C11H9F3N2 |

|---|---|

Molekulargewicht |

226.20 g/mol |

IUPAC-Name |

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile |

InChI |

InChI=1S/C11H9F3N2/c12-11(13,14)9-3-7(5-15)10-1-2-16-6-8(10)4-9/h3-4,16H,1-2,6H2 |

InChI-Schlüssel |

CLFUZJHVOPEILW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile typically involves the introduction of the trifluoromethyl group into the tetrahydroisoquinoline framework. One common method is the trifluoromethylation of a suitable precursor, such as a tetrahydroisoquinoline derivative, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often include the use of a base, such as cesium fluoride, and a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow chemistry techniques allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert nitriles to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as amines, alcohols, and substituted tetrahydroisoquinolines .

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets and pathways.

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the tetrahydroisoquinoline scaffold critically influences chemical behavior. For example:

- 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1356111-42-6) has a bromine atom at position 5 and a -CF₃ group at position 6.

- Methoxyphenyl-substituted derivatives (e.g., 2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) feature methoxy (-OCH₃) groups at position 2, which donate electron density via resonance, contrasting with the electron-withdrawing -CF₃ and -CN groups in the target compound .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Melting Points and Solubility : Methoxyphenyl derivatives in are reported as white solids or yellow oils with melting points ranging from 80–150°C, influenced by substituent polarity. The target compound’s hydrochloride salt form likely enhances water solubility compared to neutral analogs .

- Spectral Data: IR: The target compound’s -CN and -CF₃ groups would show peaks near 2240 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-F stretch), consistent with analogs in . NMR: The -CF₃ group at position 7 would deshield adjacent protons, causing distinct ¹H-NMR shifts (e.g., δ 3.5–4.5 ppm for tetrahydroisoquinoline protons), while the -CN group at position 5 would influence ¹³C-NMR signals near δ 115–120 ppm .

Biologische Aktivität

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Name : 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

- Molecular Formula : C10H10F3N

- Molecular Weight : 201.19 g/mol

- CAS Number : 199678-32-5

Biological Activity Overview

Research indicates that compounds in the tetrahydroisoquinoline series exhibit various biological activities, including:

- Inhibition of Enzymes : These compounds have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. For instance, a related study showed that certain trifluoromethyl-substituted tetrahydroisoquinolines displayed selective inhibition of PNMT, with some compounds exhibiting a Ki value as low as 0.52 µM .

- Receptor Modulation : Tetrahydroisoquinolines can act as ligands for various receptors. Research has suggested that they can influence alpha(2)-adrenoceptors and orexin receptors .

The biological activity of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile can be attributed to several mechanisms:

- Steric Effects : The trifluoromethyl group introduces steric bulk that alters the binding affinity and selectivity for target enzymes and receptors.

- Lipophilicity : The lipophilic nature of the compound aids in its ability to cross the blood-brain barrier, enhancing its potential as a central nervous system agent .

- Selectivity Profiles : Studies indicate that certain derivatives demonstrate a high selectivity for PNMT over alpha(2)-adrenoceptors due to their structural characteristics .

Inhibition of PNMT

A study synthesized a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines and evaluated their inhibitory effects on PNMT. Key findings included:

- Compound 14 exhibited a selectivity ratio of values for alpha(2) vs PNMT greater than 700.

- Compound 16 showed even higher selectivity with values exceeding 1900 .

Receptor Binding Studies

Research has demonstrated that tetrahydroisoquinoline derivatives can modulate receptor activity:

- Compounds were shown to interact with the orexin receptor system, suggesting potential applications in sleep disorders and appetite regulation .

Data Tables

| Compound | Molecular Weight | Ki (PNMT) | Selectivity Ratio (alpha(2)/PNMT) |

|---|---|---|---|

| Compound 14 | 201.19 g/mol | 0.52 µM | >700 |

| Compound 16 | 201.19 g/mol | Not specified | >1900 |

Q & A

Q. What are the standard synthetic routes for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile?

A common approach involves adapting methodologies for analogous tetrahydroisoquinoline derivatives. For example, refluxing precursors in pyridine with arylidenemalononitrile derivatives under controlled conditions, followed by neutralization and recrystallization (e.g., ethanol-DMF mixtures) . Modifications may include introducing the trifluoromethyl group via electrophilic substitution or using fluorinated building blocks like 3-(Trifluoromethyl)phenethylamine .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm structure and substituent positions.

- HPLC-MS for purity assessment (≥95% recommended for research-grade material) .

- X-ray crystallography for resolving stereochemical ambiguities. Standardized descriptors from regulatory databases (e.g., FDA GSRS, EPA DSSTox) ensure consistency in reporting physicochemical properties .

Q. What are the stability and storage recommendations for this compound?

Store at 0–6°C under inert conditions (argon/nitrogen) to prevent degradation. Similar tetrahydroisoquinoline derivatives with trifluoromethyl groups show sensitivity to moisture and light, necessitating desiccated, opaque containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

Systematic optimization involves:

- Solvent screening : Replace pyridine with polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .

- Catalyst exploration : Transition-metal catalysts (e.g., Pd/Cu) may enhance trifluoromethyl group incorporation .

- Temperature gradients : Lower reflux temperatures (e.g., 80°C vs. 100°C) to minimize side reactions.

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing nature of the -CF₃ group decreases electron density at the isoquinoline core, making it less reactive toward electrophiles but enhancing stability against oxidation. This can be validated via computational studies (e.g., DFT analysis) or comparative reactivity assays with non-fluorinated analogs .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Cross-validate data using:

- Multi-method analysis : Combine DSC (melting point) and gravimetric solubility tests.

- Batch-to-batch consistency checks : Ensure synthetic protocols are rigorously replicated.

- Reference standards : Use certified materials from authoritative registries (e.g., CAS Common Chemistry) .

Data Contradiction and Validation

Q. What strategies address conflicting bioactivity results in different studies?

- Dose-response standardization : Use molar concentrations instead of mass-based metrics.

- Control experiments : Verify assay interference from the carbonitrile group via negative controls.

- Structural analogs : Compare results with 5-Trifluoromethyl-1,2,3,4-tetrahydro-quinolinehydrochloride to isolate substituent effects .

Q. How to validate the compound’s metabolic stability in pharmacokinetic studies?

Employ in vitro microsomal assays (human/rodent liver microsomes) with LC-MS/MS quantification. The trifluoromethyl group may reduce metabolic clearance compared to non-fluorinated analogs, but this requires confirmation via isotopic labeling or metabolite profiling .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to minimize variability .

- Analytical Cross-Checks : Use orthogonal methods (e.g., IR + NMR) to confirm functional groups.

- Data Reporting : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) using identifiers like CAS RN and IUPAC names .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.